Ethyl8-(4-biphenyl)-8-oxooctanoate
Description
Ethyl 8-(4-biphenyl)-8-oxooctanoate is a synthetic organic compound featuring an octanoate backbone with a ketone group at the eighth carbon and a 4-biphenyl substituent. The ester functional group (ethyl) at the terminal end enhances its solubility in organic solvents, while the biphenyl moiety contributes to its aromatic and planar structure, influencing electronic properties such as conjugation and charge transport . This compound is structurally related to other 8-oxooctanoate derivatives, which are often studied for their biological activity and material science applications.
Properties
Molecular Formula |
C22H26O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 8-oxo-4,8-diphenyloctanoate |
InChI |
InChI=1S/C22H26O3/c1-2-25-22(24)17-16-19(18-10-5-3-6-11-18)14-9-15-21(23)20-12-7-4-8-13-20/h3-8,10-13,19H,2,9,14-17H2,1H3 |
InChI Key |
LSWLFNUCVACTGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(CCCC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation for Biphenyl Intermediate Formation
The synthesis begins with the preparation of the biphenyl ketone precursor. Friedel-Crafts acylation is a common method, where benzene derivatives react with acyl chlorides in the presence of Lewis acids like AlCl₃. For example, 4-phenylbenzoyl chloride can be generated via acylation of biphenyl with chloroacetyl chloride. This intermediate is subsequently coupled with an octanoic acid derivative.
Suzuki-Miyaura Cross-Coupling for Biphenyl Construction
An alternative method employs Suzuki-Miyaura cross-coupling to assemble the biphenyl moiety. This palladium-catalyzed reaction couples aryl halides with boronic acids, offering superior regioselectivity. For instance, 4-bromophenylboronic acid reacts with bromobenzene under Pd(PPh₃)₄ catalysis to form 4-biphenylcarboxylic acid, a key precursor. Modifications using Pd/C instead of Pd(PPh₃)₄ reduce residual palladium contamination to <6 ppm, enhancing pharmaceutical suitability.
Esterification of 8-(4-Biphenyl)-8-Oxooctanoic Acid
The final step involves esterifying the carboxylic acid intermediate with ethanol. Concentrated sulfuric acid (0.5–1.0 equiv) is typically used as a catalyst under reflux conditions (60–80°C, 6–12 hours), achieving yields >85%. Alternative catalysts like p-toluenesulfonic acid (PTSA) offer milder conditions but require longer reaction times (24–48 hours).
Table 1: Comparison of Esterification Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (1.0 equiv) | 80 | 6 | 92 |
| PTSA (0.5 equiv) | 60 | 24 | 88 |
Reaction Optimization and Kinetics
Solvent Effects on Esterification
Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction rates by stabilizing transition states. Non-polar solvents (toluene, hexane) reduce side reactions but slow kinetics.
Table 2: Solvent Impact on Esterification Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 94 |
| DCM | 8.9 | 89 |
| Toluene | 2.4 | 78 |
Temperature and Time Dependence
Elevated temperatures (70–80°C) accelerate esterification but risk decarboxylation. Kinetic studies reveal a second-order dependence on acid and alcohol concentrations, with activation energies of ~50 kJ/mol.
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography with hexane/ethyl acetate (4:1) eluent removes unreacted starting materials and byproducts. This method achieves >98% purity but is less feasible for industrial-scale production.
Recrystallization
Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals (mp 112–114°C). This method is preferred in industrial settings due to scalability.
Salt Formation for Enhanced Purity
Treating the crude ester with potassium tert-butoxide forms a potassium salt, which is selectively precipitated and later regenerated with HCl. This step reduces impurities by >90%.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Ethyl8-(4-biphenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl8-(4-biphenyl)-8-oxooctanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl8-(4-biphenyl)-8-oxooctanoate involves its interaction with molecular targets and pathways within biological systems. The biphenyl group can interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares Ethyl 8-(4-biphenyl)-8-oxooctanoate with structurally analogous compounds, focusing on substituent effects, functional properties, and applications.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-withdrawing groups (e.g., iodine in Ethyl 8-(2-iodophenyl)-8-oxooctanoate) increase electrophilicity, while polar groups (e.g., hydroxylamino in Methyl 8-((4-hydroxyphenyl)amino)-8-oxooctanoate) improve solubility in polar solvents .
Antimicrobial Activity
- Methyl 8-oxooctanoate exhibits antibacterial activity by inhibiting bacterial enzymes such as tyrosyl-tRNA synthetase (TyrRS) and DNA gyrase, with binding interactions confirmed via molecular docking .
- Ethyl 8-(4-biphenyl)-8-oxooctanoate is hypothesized to show enhanced activity due to the biphenyl group’s hydrophobicity, which may improve membrane penetration. However, direct evidence is lacking.
Electrochemical and Photovoltaic Properties
- 4-Biphenyl-substituted compounds demonstrate superior charge transport in arylamine-based push–pull systems, attributed to extended conjugation and reduced recombination rates in organic photovoltaics .
Antiproliferative Activity
- Amino-substituted derivatives like Methyl 8-((4-hydroxyphenyl)amino)-8-oxooctanoate are synthesized as antiproliferative agents, where the amino group facilitates hydrogen bonding with cellular targets . The biphenyl variant may exhibit different binding kinetics due to steric effects.
Physical and Chemical Properties
Note: The biphenyl group likely increases molecular weight and melting point compared to simpler analogs.
Q & A
Q. What are the established synthetic routes for Ethyl 8-(4-biphenyl)-8-oxooctanoate, and how can reaction conditions be optimized to maximize yield?
- Methodological Answer : The synthesis typically involves esterification of 8-(4-biphenyl)-8-oxooctanoic acid with ethanol using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux . Optimization includes:
- Catalyst selection : Strong acids improve reaction rates but may require neutralization post-reaction.
- Purification : Distillation or recrystallization from ethanol/water mixtures removes unreacted starting materials .
- Scalability : Continuous flow reactors enhance reproducibility and safety in scaled-up syntheses .
Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How does the substitution pattern (e.g., biphenyl vs. chlorophenyl) influence the compound's physicochemical properties?
- Methodological Answer : Substituent position and electronic effects significantly alter properties:
- Polarity : The biphenyl group increases hydrophobicity compared to chlorophenyl analogs, affecting solubility (logP ~3.2–3.5) .
- Reactivity : Electron-withdrawing groups (e.g., Cl) enhance keto-group stability, while biphenyl systems may promote π-π stacking in crystallography .
Experimental Comparison : Use HPLC to compare retention times and DSC to analyze melting points across analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of Ethyl 8-(4-biphenyl)-8-oxooctanoate across studies?
- Methodological Answer : Discrepancies often arise from structural analogs or assay conditions:
- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for HDAC inhibition studies) and control for metabolic stability .
Case Study : Compare inhibitory potency against HDAC isoforms (e.g., HDAC6 vs. HDAC1) to isolate target-specific effects .
Q. How can stereochemical by-products be minimized during synthesis, and what analytical methods validate enantiomeric purity?
- Methodological Answer :
- Stereocontrol : Use chiral catalysts (e.g., Jacobsen’s catalyst) or enantioselective esterification .
- By-Product Analysis : Employ chiral HPLC or circular dichroism (CD) spectroscopy to detect enantiomers .
Example : In dihydroxy acetylenic acid synthesis, spirocyclic intermediates reduced racemization, yielding >95% enantiomeric excess (ee) .
Q. What computational approaches predict the compound's interaction with biological targets (e.g., HDACs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to HDAC active sites, focusing on the keto group’s coordination with Zn²⁺ .
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-protein complexes .
Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values from enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
